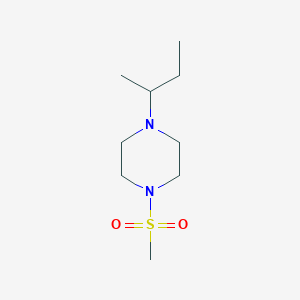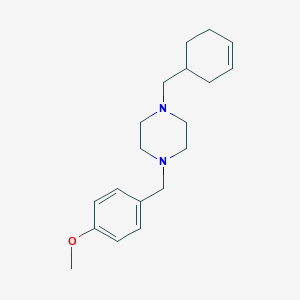![molecular formula C36H18O6 B10879588 1,2-Acenaphthylenedione, 5,5'-[[1,1'-biphenyl]-4,4'-diylbis(oxy)]bis- CAS No. 64325-43-5](/img/structure/B10879588.png)
1,2-Acenaphthylenedione, 5,5'-[[1,1'-biphenyl]-4,4'-diylbis(oxy)]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Acenaphthylenedione, 5,5’-[[1,1’-biphenyl]-4,4’-diylbis(oxy)]bis- is a complex organic compound with a unique structure that includes both acenaphthylenedione and biphenyl units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Acenaphthylenedione, 5,5’-[[1,1’-biphenyl]-4,4’-diylbis(oxy)]bis- typically involves the following steps:
Formation of Acenaphthylenedione: This can be achieved through the oxidation of acenaphthene using reagents such as potassium permanganate or chromium trioxide.
Coupling with Biphenyl: The acenaphthylenedione is then coupled with a biphenyl derivative through an etherification reaction. This step often requires the use of a strong base such as sodium hydride and a suitable solvent like dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,2-Acenaphthylenedione, 5,5’-[[1,1’-biphenyl]-4,4’-diylbis(oxy)]bis- can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carbonyl groups present in the acenaphthylenedione moiety.
Substitution: The biphenyl units can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroxy derivatives.
Scientific Research Applications
1,2-Acenaphthylenedione, 5,5’-[[1,1’-biphenyl]-4,4’-diylbis(oxy)]bis- has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Biological Studies: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Industrial Applications: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,2-Acenaphthylenedione, 5,5’-[[1,1’-biphenyl]-4,4’-diylbis(oxy)]bis- involves its interaction with molecular targets through its functional groups. The carbonyl groups in the acenaphthylenedione moiety can participate in redox reactions, while the biphenyl units can engage in π-π interactions with aromatic systems. These interactions can modulate the electronic properties of the compound, making it useful in various applications.
Comparison with Similar Compounds
Similar Compounds
1,2-Acenaphthylenedione: A simpler compound without the biphenyl units.
Biphenyl: Lacks the acenaphthylenedione moiety.
1,2-Acenaphthylenedione, 5,6-dimethyl-: A derivative with methyl groups on the acenaphthylenedione ring.
Uniqueness
1,2-Acenaphthylenedione, 5,5’-[[1,1’-biphenyl]-4,4’-diylbis(oxy)]bis- is unique due to its combination of acenaphthylenedione and biphenyl units, which impart distinct electronic and structural properties. This makes it particularly valuable in applications requiring specific electronic characteristics and stability.
Properties
CAS No. |
64325-43-5 |
|---|---|
Molecular Formula |
C36H18O6 |
Molecular Weight |
546.5 g/mol |
IUPAC Name |
5-[4-[4-(1,2-dioxoacenaphthylen-5-yl)oxyphenyl]phenoxy]acenaphthylene-1,2-dione |
InChI |
InChI=1S/C36H18O6/c37-33-25-5-1-3-23-29(17-15-27(31(23)25)35(33)39)41-21-11-7-19(8-12-21)20-9-13-22(14-10-20)42-30-18-16-28-32-24(30)4-2-6-26(32)34(38)36(28)40/h1-18H |
InChI Key |
ZRJCEBBDXQMMSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)C3=O)OC4=CC=C(C=C4)C5=CC=C(C=C5)OC6=C7C=CC=C8C7=C(C=C6)C(=O)C8=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-methyl-4-({4-methyl-3,5-bis[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamothioyl)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B10879506.png)
![N-[4-(benzyloxy)phenyl]-2-(2,5-diphenyl-3-thioxo-2,3-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B10879514.png)
![Dibenzo[a,c]phenazine-11,12-dicarbonitrile](/img/structure/B10879520.png)
![3-(3,5-dimethoxyphenyl)-6-[(E)-2-(4-methylphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10879531.png)
![(2E)-3-(3-bromo-5-ethoxy-4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}phenyl)prop-2-enoic acid](/img/structure/B10879532.png)
![2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B10879538.png)
![1-{5-Cyano-4-[4-(diethylamino)phenyl]-2,6-dioxo-3-piperidyl}pyridinium](/img/structure/B10879542.png)
![5-[(3-Ethoxy-4-hydroxyphenyl)methylene]-3-isobutyl-2-thioxo-1,3-thiazolan-4-one](/img/structure/B10879545.png)

![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B10879557.png)

![(3,4-Dimethoxyphenyl)[4-(4-nitrobenzyl)piperazin-1-yl]methanone](/img/structure/B10879568.png)
![2-{[5-cyano-4-(furan-2-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-iodophenyl)acetamide](/img/structure/B10879575.png)

